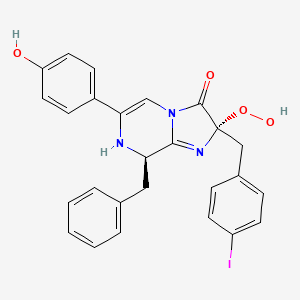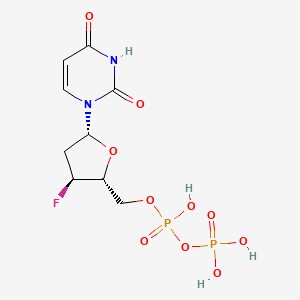
2',3'-Dideoxy-3'-fluoro-urididine-5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate is a synthetic nucleoside analog that belongs to the class of organic pyrophosphates. This compound is characterized by the presence of a fluorine atom at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar.
Métodos De Preparación
The synthesis of 2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate typically involves multi-step organic synthesis. The process begins with the fluorination of uridine, followed by the removal of hydroxyl groups at the 2’ and 3’ positions. The final step involves the phosphorylation of the nucleoside to form the diphosphate ester. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of specific catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Phosphorylation and Dephosphorylation: The diphosphate group can be added or removed under specific conditions. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate has several scientific research applications:
Chemistry: Used as a probe to study nucleoside analogs and their interactions.
Biology: Investigated for its role in inhibiting viral replication and inducing apoptosis in cancer cells.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate involves its incorporation into DNA or RNA, leading to chain termination. The fluorine atom at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting DNA or RNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparación Con Compuestos Similares
2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate is unique due to its specific structural modifications. Similar compounds include:
2’,3’-Dideoxy-uridine: Lacks the fluorine atom at the 3’ position.
3’-Fluoro-uridine: Contains the fluorine atom but retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxy-3’-fluoro-cytidine: Similar structure but with a cytosine base instead of uracil. These compounds share some biological activities but differ in their efficacy and specificity due to structural variations
Propiedades
Fórmula molecular |
C9H13FN2O10P2 |
|---|---|
Peso molecular |
390.15 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13FN2O10P2/c10-5-3-8(12-2-1-7(13)11-9(12)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8H,3-4H2,(H,18,19)(H,11,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |
Clave InChI |
WLQBZMZTRNPUDL-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)F |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)
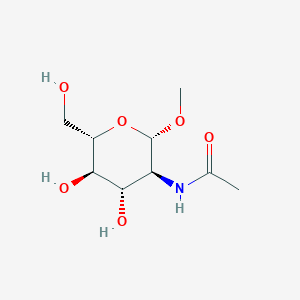
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
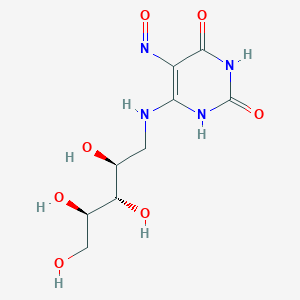
![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)

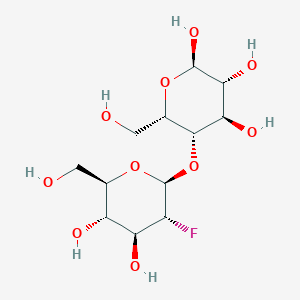
![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)
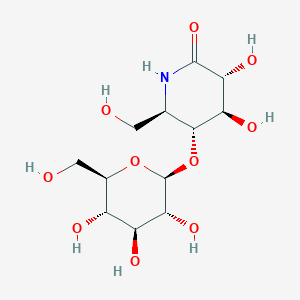
![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)
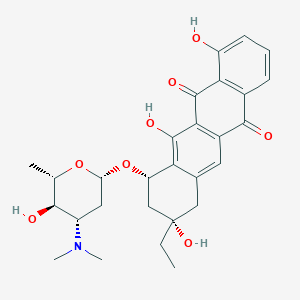
![2-[4-((2-Amino-4-oxo-3,4-dihydro-pyrido[3,2-D]pyrimidin-6-ylmethyl)-{3-[5-carbamoyl-3-(3,4-dihydroxy-5-phosphonooxymethyl-tetrahydro-furan-2-YL)-3H-imidazol-4-YL]-acryloyl}-amino)-benzoylamino]-pentanedioic acid](/img/structure/B10776786.png)
